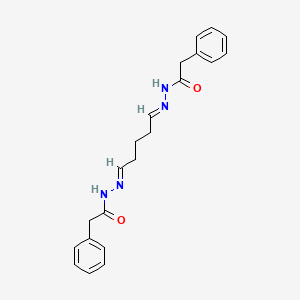![molecular formula C46H76N2O3 B11555792 N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide](/img/structure/B11555792.png)
N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide is a complex organic compound that belongs to the class of amides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Hexadecylamine: Hexadecylamine is synthesized from hexadecyl chloride through a nucleophilic substitution reaction.
Preparation of 4-(Hexadecylcarbamoyl)phenol: This intermediate is formed by reacting hexadecylamine with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Final Coupling Reaction: The final step involves the reaction of 4-(hexadecylcarbamoyl)phenol with 4-bromobenzoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the para position relative to the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as lubricants and coatings.
Mecanismo De Acción
The mechanism of action of N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide involves its interaction with specific molecular targets. The long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-hexadecyl-4-hydroxybenzamide: Similar structure but lacks the phenoxy group.
N-hexadecyl-4-(pentyloxy)benzamide: Contains a shorter alkyl chain in the phenoxy group.
N-hexadecyl-4-isopropylbenzamide: Features an isopropyl group instead of the hexadecylcarbamoyl group.
Uniqueness
N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide is unique due to its combination of long alkyl chains and aromatic rings, which confer distinct physicochemical properties. Its ability to interact with lipid membranes and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C46H76N2O3 |
|---|---|
Peso molecular |
705.1 g/mol |
Nombre IUPAC |
N-hexadecyl-4-[4-(hexadecylcarbamoyl)phenoxy]benzamide |
InChI |
InChI=1S/C46H76N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39-47-45(49)41-31-35-43(36-32-41)51-44-37-33-42(34-38-44)46(50)48-40-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-38H,3-30,39-40H2,1-2H3,(H,47,49)(H,48,50) |
Clave InChI |
QELXEKOUPGXXAG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B11555710.png)
![1-Benzoyl-7-chloro-2-(3,4-dimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile](/img/structure/B11555712.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(butan-2-yl)butanamide](/img/structure/B11555713.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-2-oxoacetohydrazide](/img/structure/B11555721.png)
![2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol](/img/structure/B11555722.png)
![(1E)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine](/img/structure/B11555727.png)
![2-{(Z)-[(3-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11555745.png)
![N-[(E)-(5-bromofuran-2-yl)methylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-amine](/img/structure/B11555757.png)
![3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-phenylpropan-1-one](/img/structure/B11555766.png)
![4-methoxy-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B11555767.png)
![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11555772.png)
![Ethyl 4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11555773.png)

